Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate
Overview
Description
Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that features a bromine atom, a trifluoromethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate typically involves the bromination of ethyl 2-[3-(trifluoromethyl)phenyl]acetate. This can be achieved through the reaction of ethyl 2-[3-(trifluoromethyl)phenyl]acetate with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, ethers, or amines.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Material Science: Utilized in the preparation of fluorinated materials with unique properties such as high thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate in chemical reactions involves the reactivity of the bromine atom and the trifluoromethyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-phenylacetate: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less stable.
Ethyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Ethyl 2-bromo-2-[4-(trifluoromethyl)phenyl]acetate: Positional isomer with the trifluoromethyl group at the para position, which can influence the electronic distribution and reactivity.
Uniqueness
Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group at the meta position, which can significantly impact its chemical properties and reactivity. The combination of the bromine atom and the trifluoromethyl group makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9(12)7-4-3-5-8(6-7)11(13,14)15/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHVWUDDYUWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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